(3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
The compound “(3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” belongs to the benzothiazinone family, characterized by a bicyclic framework comprising a benzene ring fused to a 1,2-thiazine ring with two sulfonyl oxygen atoms. The (3E)-configuration denotes the trans-geometry of the benzylamino-methylene substituent at position 3 of the thiazine ring. This compound is a synthetic analog of 1,3-dicarbonyl systems, enabling its participation in multicomponent reactions (MCRs) to generate fused heterocycles such as 2-amino-4H-pyrans . Its structure combines electron-withdrawing sulfonyl groups and electron-donating benzyl substituents, which influence both reactivity and crystallographic properties.
Properties
IUPAC Name |
(3E)-1-benzyl-3-[(benzylamino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-23-20-13-7-8-14-21(20)25(17-19-11-5-2-6-12-19)29(27,28)22(23)16-24-15-18-9-3-1-4-10-18/h1-14,16,24H,15,17H2/b22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLIRUWBLWSYCB-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Modifications
The benzothiazinone core is highly tunable via substitutions at positions 1 (N1), 3 (C3), and 6 (C6). Below is a comparative analysis with structurally related derivatives:
Key Observations
Substituent Effects on Reactivity: Benzyl vs. Alkyl Groups: The benzyl group at N1 in the target compound enhances π-π stacking interactions in crystals compared to ethyl or methyl analogs . However, bulky substituents like 3,3-dichloro or tribromo groups reduce MCR efficiency by steric hindrance . Electron-Donating vs. Withdrawing Groups: The benzylamino-methylene group at C3 in the target compound acts as an electron-rich enol nucleophile, enabling regioselective MCRs. In contrast, halogenated derivatives (e.g., 3,3-dichloro) exhibit reduced nucleophilicity, favoring crystallographic studies over synthetic applications .
Conformational Flexibility :
- The thiazine ring adopts a sofa conformation in halogenated derivatives (e.g., 3,3-dichloro-1-ethyl) due to steric strain, whereas the target compound’s planar ring geometry facilitates intermolecular hydrogen bonding .
Crystallographic Parameters :
- Bond Lengths : S1–C8 and S1–N1 bonds vary with substituents. For example, S1–C8 = 1.817 Å in 3,3-dichloro-1-ethyl vs. 1.792 Å in 6-bromo-3,3-dichloro-1-methyl, reflecting differences in steric and electronic environments .
- Dihedral Angles : The dihedral angle between the benzene ring and SO₂ group ranges from 77.99° to 78.08° in halogenated analogs, while the target compound’s benzyl groups likely induce greater torsional flexibility .
Reaction Pathways: The target compound and 1-ethyl analog participate in three-component reactions with aldehydes and nitriles to form 2-amino-4H-pyrans. However, halogenated derivatives predominantly yield salts or bis-adducts due to reduced nucleophilicity .
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